N-(4-chlorophenyl)-2-(pyrimidin-2-yloxy)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-(pyrimidin-2-yloxy)acetamide is an organic compound that features a chlorophenyl group and a pyrimidin-2-yloxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(pyrimidin-2-yloxy)acetamide typically involves the reaction of 4-chloroaniline with 2-chloropyrimidine in the presence of a base to form the intermediate N-(4-chlorophenyl)-2-chloropyrimidine. This intermediate is then reacted with sodium acetate to yield the final product. The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(pyrimidin-2-yloxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl and pyrimidin-2-yloxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-(pyrimidin-2-yloxy)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive agent, with studies exploring its effects on various biological systems.
Medicine: Research may investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(pyrimidin-2-yloxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-(pyrimidin-2-yloxy)acetamide
- N-(4-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide
- N-(4-methylphenyl)-2-(pyrimidin-2-yloxy)acetamide
Uniqueness
N-(4-chlorophenyl)-2-(pyrimidin-2-yloxy)acetamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. This uniqueness can make it more suitable for specific applications compared to its analogs.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-pyrimidin-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-9-2-4-10(5-3-9)16-11(17)8-18-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITXULIDGZLKBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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